2-bromo-3,4-dichlorophenol spectroscopic data (NMR, IR, MS)
2-bromo-3,4-dichlorophenol spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-bromo-3,4-dichlorophenol
Introduction
2-bromo-3,4-dichlorophenol is a halogenated aromatic compound of significant interest in synthetic chemistry and as a potential intermediate in the development of novel pharmaceutical and agrochemical agents. Its biological activity and environmental fate are intrinsically linked to its precise molecular structure. Therefore, unambiguous structural elucidation and purity assessment are paramount. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of 2-bromo-3,4-dichlorophenol. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous structures, intended to serve as a practical reference for researchers in the field.
Molecular Structure and Spectroscopic Overview
The structure of 2-bromo-3,4-dichlorophenol, with its distinct substitution pattern on the benzene ring, gives rise to a unique spectroscopic fingerprint. The hydroxyl group, along with the three halogen substituents (one bromine and two chlorine atoms), creates a specific electronic environment that governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS. A thorough analysis of these spectroscopic features provides a detailed and confident confirmation of the molecule's identity and purity.
Caption: Molecular structure of 2-bromo-3,4-dichlorophenol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for elucidating the substitution pattern on the aromatic ring. For 2-bromo-3,4-dichlorophenol, we expect to see signals for the two aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are highly informative.
Predicted ¹H NMR Data (in CDCl₃, 300 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.35 | d | 8.7 |
| H-6 | 6.95 | d | 8.7 |
| OH | 5.5 - 6.5 | br s | - |
Interpretation:
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H-5 and H-6: The two aromatic protons, H-5 and H-6, are ortho to each other, resulting in a doublet for each signal with a typical ortho coupling constant of approximately 8.7 Hz. H-5 is deshielded (shifted downfield) relative to H-6 due to the stronger electron-withdrawing effect of the para-chloro substituent compared to the meta-hydroxyl group.
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OH Proton: The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet.
Caption: ¹H NMR assignments for 2-bromo-3,4-dichlorophenol.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-bromo-3,4-dichlorophenol will give a distinct signal.
Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150.2 |
| C-2 | 112.5 |
| C-3 | 129.8 |
| C-4 | 125.5 |
| C-5 | 133.0 |
| C-6 | 117.0 |
Interpretation:
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C-1 (bearing OH): This carbon is the most deshielded due to the direct attachment of the electronegative oxygen atom.
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C-2 (bearing Br): The carbon attached to bromine is significantly shielded due to the "heavy atom effect".
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C-3 and C-4 (bearing Cl): These carbons are deshielded by the electronegative chlorine atoms.
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C-5 and C-6 (bearing H): The chemical shifts of these carbons are influenced by the combined electronic effects of all the substituents on the ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-bromo-3,4-dichlorophenol will be dominated by absorptions from the hydroxyl group and the aromatic ring.
Predicted IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3550 - 3200 | Strong, broad |
| C-O Stretch (phenolic) | 1260 - 1180 | Strong |
| C=C Aromatic Stretch | 1600 - 1450 | Medium to weak |
| C-Cl Stretch | 850 - 550 | Strong |
| C-Br Stretch | 690 - 515 | Strong |
Interpretation:
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The broad O-H stretching band is characteristic of a phenolic hydroxyl group involved in hydrogen bonding.
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The strong C-O stretching absorption further confirms the presence of the phenol functionality.
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The C=C stretching bands are indicative of the aromatic ring.
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The absorptions in the lower frequency region are characteristic of the carbon-halogen bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine and chlorine, the mass spectrum of 2-bromo-3,4-dichlorophenol will exhibit a characteristic isotopic pattern for the molecular ion and its fragments.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Relative Abundance (%) |
| [M]⁺ | 254, 256, 258, 260 | Isotopic pattern |
| [M-Br]⁺ | 175, 177, 179 | Isotopic pattern |
| [M-HCl]⁺ | 218, 220, 222 | Isotopic pattern |
Interpretation and Fragmentation:
The molecular ion peak will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most common fragmentation pathways would involve the loss of a bromine radical or a molecule of HCl.
Caption: Proposed fragmentation pathway for 2-bromo-3,4-dichlorophenol.
Experimental Protocols
1. NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2-bromo-3,4-dichlorophenol in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16) is typically adequate. For ¹³C NMR, a proton-decoupled pulse sequence with a larger number of scans (e.g., 1024) may be necessary to obtain a good signal-to-noise ratio.
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).
2. IR Spectroscopy
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Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
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Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.
3. Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with the theoretical patterns for the proposed elemental compositions.
Data Integration and Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from ¹H NMR, ¹³C NMR, IR, and MS is complementary and, when considered together, provides a highly confident structural confirmation of 2-bromo-3,4-dichlorophenol. The NMR data elucidates the carbon-hydrogen framework, the IR data confirms the presence of key functional groups, and the MS data provides the molecular weight and information about fragmentation, which can further support the proposed structure.
References
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Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]
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Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]
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Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
